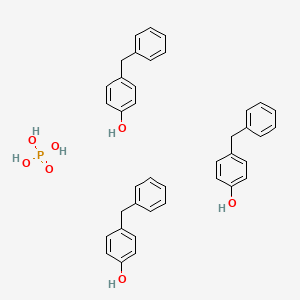

Phosphoric acid--4-benzylphenol (1/3)

CAS No.: 62577-77-9

Cat. No.: VC20622756

Molecular Formula: C39H39O7P

Molecular Weight: 650.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62577-77-9 |

|---|---|

| Molecular Formula | C39H39O7P |

| Molecular Weight | 650.7 g/mol |

| IUPAC Name | 4-benzylphenol;phosphoric acid |

| Standard InChI | InChI=1S/3C13H12O.H3O4P/c3*14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11;1-5(2,3)4/h3*1-9,14H,10H2;(H3,1,2,3,4) |

| Standard InChI Key | XAPSLDJCXMIGNO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CC2=CC=C(C=C2)O.C1=CC=C(C=C1)CC2=CC=C(C=C2)O.C1=CC=C(C=C1)CC2=CC=C(C=C2)O.OP(=O)(O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Bonding

Phosphoric acid–4-benzylphenol (1/3) features a stoichiometric association where one molecule of phosphoric acid interacts with three molecules of 4-benzylphenol. The phosphoric acid acts as a Brønsted acid, while the 4-benzylphenol contributes a phenolic hydroxyl group and a benzyl-substituted aromatic ring. This interaction likely involves hydrogen bonding between the acidic protons of phosphoric acid and the hydroxyl group of 4-benzylphenol, as well as - stacking between aromatic systems .

Physical Properties

Key physical properties of the individual components and the complex are summarized below:

| Property | Phosphoric Acid | 4-Benzylphenol | Phosphoric Acid–4-Benzylphenol (1/3) |

|---|---|---|---|

| Molecular Formula | |||

| Molecular Weight (g/mol) | 97.994 | 184.234 | 649.716 |

| Melting Point (°C) | 42.4 | 79–81 | Not reported |

| Boiling Point (°C) | 407 (decomposes) | 321.9 | Not reported |

| Density (g/cm³) | 1.88 | 1.1 | Not reported |

The complex’s viscosity is expected to exceed that of pure phosphoric acid due to increased molecular interactions .

Synthesis and Reaction Mechanisms

Synthetic Routes

The synthesis of phosphoric acid–4-benzylphenol (1/3) typically involves acid-catalyzed condensation or co-crystallization. One approach utilizes phosphoric acid as both a catalyst and a reactant in methanol under reflux, analogous to methods for synthesizing benzimidazole derivatives . For example:

-

Acid-Mediated Condensation:

This reaction proceeds via protonation of the phenolic hydroxyl group, enhancing electrophilicity and facilitating complex formation .

Reaction Optimization

Key parameters influencing yield and purity include:

-

Temperature: Reactions conducted at 60–80°C prevent decomposition of phosphoric acid.

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF) improve solubility.

-

Stoichiometry: A 1:3 molar ratio ensures complete complexation .

Functional Applications

Catalysis in Organic Synthesis

Phosphoric acid–4-benzylphenol (1/3) serves as a bifunctional catalyst in asymmetric transformations, leveraging both Brønsted acidity and -stacking interactions. For instance, it facilitates Friedel-Crafts alkylations by activating -unsaturated ketones through protonation, akin to BINOL-derived phosphoric acids .

Materials Science

The compound’s thermal stability (decomposition >300°C) makes it suitable for polymer modification. It enhances crosslinking in epoxy resins, improving mechanical strength and heat resistance.

Comparative Analysis with Analogous Compounds

The table below contrasts phosphoric acid–4-benzylphenol (1/3) with structurally similar systems:

| Compound | Key Features | Distinctive Properties |

|---|---|---|

| 4-Methylphenol | Methyl-substituted phenol | Lower acidity; used in resin production |

| Bisphenol A | Two phenolic rings linked by propane | Endocrine-disrupting; plastics manufacturing |

| 2-Benzylphenol | Benzyl group at position 2 | Higher steric hindrance; reduced reactivity |

Phosphoric acid–4-benzylphenol (1/3) uniquely merges Brønsted acidity with aromatic stabilization, enabling applications inaccessible to simpler phenols .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume